1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene is an organofluorine compound characterized by the presence of bromine, difluoromethyl, ethoxy, and fluorine substituents on a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene typically involves multi-step organic reactionsIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable for large-scale synthesis .
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and ethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The bromine and fluorine atoms contribute to the compound’s overall stability and reactivity, facilitating its incorporation into various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene can be compared with other similar compounds, such as:
- 1-Bromo-2-(difluoromethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-3,5-difluorobenzene
These compounds share similar structural features but differ in the position and number of substituents. The presence of the ethoxy group in this compound makes it unique, as it can influence the compound’s solubility, reactivity, and overall chemical behavior .
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSFPWWIWXNPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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